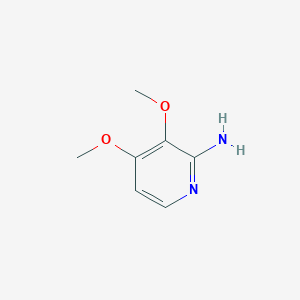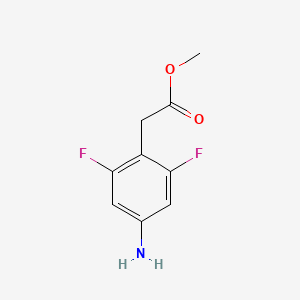![molecular formula C10H10BrCl B13526526 1-[1-(Bromomethyl)cyclopropyl]-2-chlorobenzene](/img/structure/B13526526.png)
1-[1-(Bromomethyl)cyclopropyl]-2-chlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(Bromomethyl)cyclopropyl]-2-chlorobenzene is an organic compound with the molecular formula C10H10BrCl It is a derivative of cyclopropane, featuring a bromomethyl group and a chlorobenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Bromomethyl)cyclopropyl]-2-chlorobenzene typically involves the bromination of cyclopropyl methyl ketones or aldehydes. One common method includes the use of ethyl cyanoacetate or malononitrile in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N) to yield bromomethyl cyclopropane derivatives . The reaction conditions are mild and provide high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. The purity of the final product is typically ensured through rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[1-(Bromomethyl)cyclopropyl]-2-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids. Reduction reactions can convert the bromomethyl group to a methyl group.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine yields an aminomethyl derivative, while oxidation with potassium permanganate produces a carboxylic acid.
Scientific Research Applications
1-[1-(Bromomethyl)cyclopropyl]-2-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antibacterial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(Bromomethyl)cyclopropyl]-2-chlorobenzene involves its interaction with molecular targets through its reactive bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The cyclopropyl ring adds strain to the molecule, making it more reactive and enhancing its ability to interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
1-(Bromomethyl)cyclopropane: Lacks the chlorobenzene moiety, making it less complex.
2-Chlorobenzyl bromide: Contains a benzyl bromide group instead of a cyclopropyl ring.
1-(Bromomethyl)cyclopropylbenzene: Similar structure but without the chlorine atom on the benzene ring.
Uniqueness
1-[1-(Bromomethyl)cyclopropyl]-2-chlorobenzene is unique due to the combination of the strained cyclopropyl ring, the reactive bromomethyl group, and the chlorobenzene moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H10BrCl |
|---|---|
Molecular Weight |
245.54 g/mol |
IUPAC Name |
1-[1-(bromomethyl)cyclopropyl]-2-chlorobenzene |
InChI |
InChI=1S/C10H10BrCl/c11-7-10(5-6-10)8-3-1-2-4-9(8)12/h1-4H,5-7H2 |
InChI Key |
AJBIUZWSIINVHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CBr)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Methyl-3-azabicyclo[3.2.0]heptane](/img/structure/B13526488.png)



![rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13526513.png)





